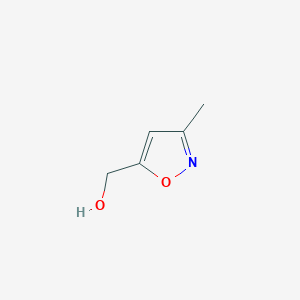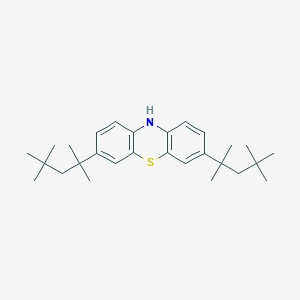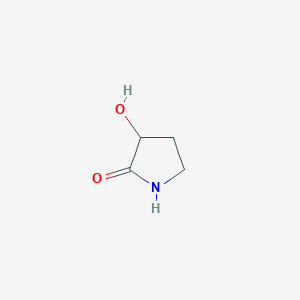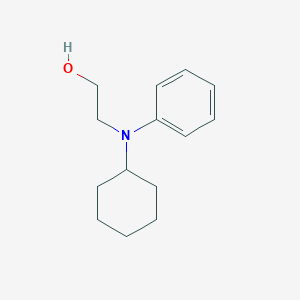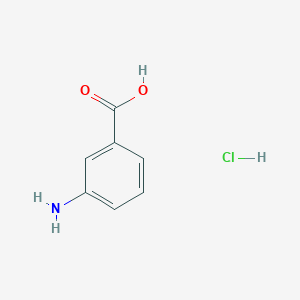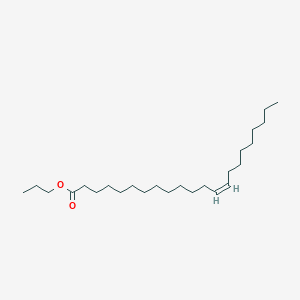
Propyl (Z)-docos-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (Z)-docos-13-enoate is a long-chain unsaturated fatty acid ester that is commonly found in plants and animals. This compound has received significant attention in recent years due to its potential applications in various fields, including scientific research. In
Wirkmechanismus
The mechanism of action of Propyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Propyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of lipase enzymes. In vivo studies have shown that Propyl (Z)-docos-13-enoate can reduce inflammation and tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propyl (Z)-docos-13-enoate in lab experiments is its availability. This compound can be synthesized through various methods and is commercially available. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on Propyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic applications. Another direction is to explore its potential as a food additive and flavoring agent. Additionally, more studies are needed to determine the safety and toxicity of Propyl (Z)-docos-13-enoate.
Synthesemethoden
Propyl (Z)-docos-13-enoate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of propyl alcohol with (Z)-docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipases to catalyze the esterification reaction between propyl alcohol and (Z)-docos-13-enoic acid. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce Propyl (Z)-docos-13-enoate.
Wissenschaftliche Forschungsanwendungen
Propyl (Z)-docos-13-enoate has potential applications in various scientific research fields, including biochemistry, pharmacology, and food science. In biochemistry, this compound is used as a substrate for lipase activity assays. In pharmacology, Propyl (Z)-docos-13-enoate has been shown to have anti-inflammatory and anti-tumor properties. In food science, this compound is used as a food additive and flavoring agent.
Eigenschaften
CAS-Nummer |
10507-48-9 |
|---|---|
Produktname |
Propyl (Z)-docos-13-enoate |
Molekularformel |
C25H48O2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
propyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11- |
InChI-Schlüssel |
ZBCJNEVCBQAZRU-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
Andere CAS-Nummern |
10507-48-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



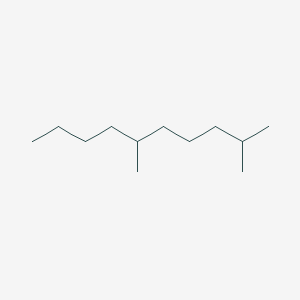
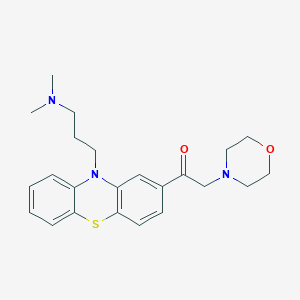
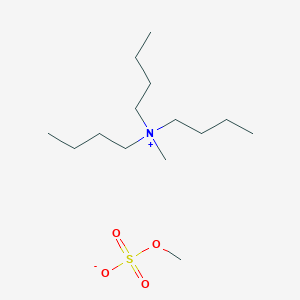
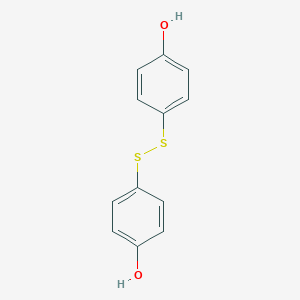
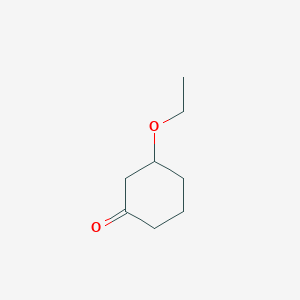
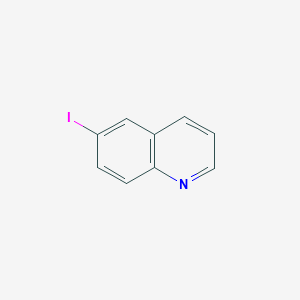
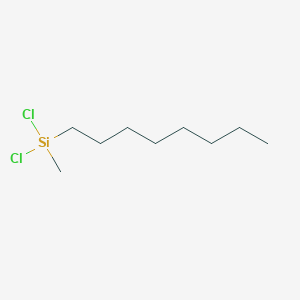
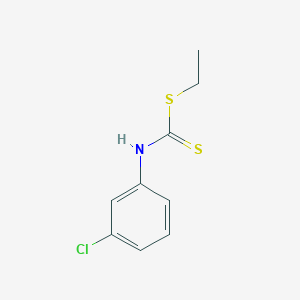
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
